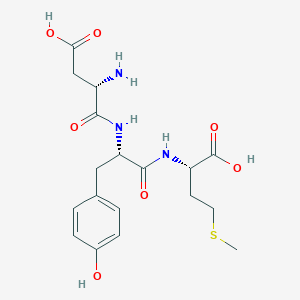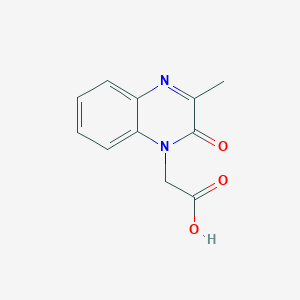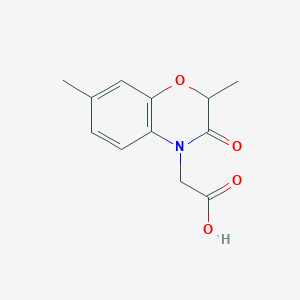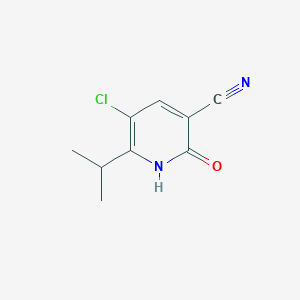
1-(5-isopropylisoxazol-3-yl)-N-methylmethanamine hydrochloride
Overview
Description
“1-(5-isopropylisoxazol-3-yl)-N-methylmethanamine hydrochloride” is a chemical compound with the empirical formula C7H13ClN2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-(5-isopropylisoxazol-3-yl)-N-methylmethanamine hydrochloride” can be represented by the SMILES stringNCC1=CC(CCC)=NO1.[H]Cl . Physical And Chemical Properties Analysis
“1-(5-isopropylisoxazol-3-yl)-N-methylmethanamine hydrochloride” is a solid substance . Its molecular weight is 176.64 . The density is predicted to be 1.034 g/cm3 , and the boiling point is predicted to be 233.1ºC at 760 mmHg .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride exhibits high affinity as an orally active, h-NK(1) receptor antagonist. This compound is effective in pre-clinical tests related to emesis and depression, demonstrating its potential in neurological and psychological applications (Harrison et al., 2001).
Synthesis Methods
Efficient synthesis methods for compounds like 1-(5-isopropylisoxazol-3-yl)-N-methylmethanamine hydrochloride have been developed. For instance, a one-pot synthesis of β-unsaturated isoxazol-5-ones and pyrazol-5-ones using ultrasonic irradiation highlights advances in synthesis techniques that can be applied to similar compounds (Ablajan & Xiamuxi, 2012).
Pharmacological Profile
The pharmacological profile of similar compounds has been extensively studied. For example, YM348, which is structurally related to 1-(5-isopropylisoxazol-3-yl)-N-methylmethanamine hydrochloride, is a potent and orally active 5-HT(2C) receptor agonist, indicating its potential use in treating conditions related to serotonin receptors (Kimura et al., 2004).
Novel Synthesis and Applications
Further studies explore novel synthetic pathways and potential therapeutic applications. For instance, the synthesis of chlorinated tetracyclic compounds and their investigation for antidepressant activity demonstrates the scope of research in designing new therapeutic agents (Karama et al., 2016).
Selective COX-1 Inhibitors
Research into selective cyclooxygenase-1 (COX-1) inhibitors involves derivatives of isoxazole, highlighting the therapeutic potential of isoxazole derivatives in addressing inflammation and related disorders (Vitale et al., 2013).
properties
IUPAC Name |
N-methyl-1-(5-propan-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6(2)8-4-7(5-9-3)10-11-8;/h4,6,9H,5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEWUOAGLSPEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-isopropylisoxazol-3-yl)-N-methylmethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421551.png)







![2-chloro-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1421565.png)

![2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1421568.png)


